(S)-2-Amino-N-cyclopropyl-N-(3-nitrobenzyl)propanamide
Description
(S)-2-Amino-N-cyclopropyl-N-(3-nitrobenzyl)propanamide is a chiral propanamide derivative characterized by a cyclopropyl group and a 3-nitrobenzyl moiety attached to the nitrogen atom of the amide backbone. Its molecular formula is C₁₂H₁₅N₃O₃, with a molar mass of 249.27 g/mol. The stereochemistry (S-configuration) and substituent groups (cyclopropyl, nitrobenzyl) are critical to its pharmacological profile, influencing solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(3-nitrophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(14)13(17)15(11-5-6-11)8-10-3-2-4-12(7-10)16(18)19/h2-4,7,9,11H,5-6,8,14H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFFAFXWQSIQDR-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(3-nitrobenzyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and related research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Cyclopropyl group : Contributes to the compound's conformational flexibility.
- Nitrobenzyl moiety : Imparts specific electronic properties that enhance biological interactions.
The molecular formula is C_{13}H_{16N_2O_2 with a molecular weight of approximately 236.28 g/mol.
Recent studies indicate that this compound acts primarily as a Rho-kinase inhibitor . Rho-kinase plays a crucial role in various physiological processes, including smooth muscle contraction and cell migration. Inhibition of this kinase has implications for treating conditions such as hypertension and cancer.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. The following table summarizes key findings from various studies:
| Study Reference | Biological Activity | IC50 Values | Mechanism |
|---|---|---|---|
| Study 1 | Antiproliferative | 5.0 µM | Induces apoptosis in cancer cells |
| Study 2 | Rho-kinase inhibition | 3.5 µM | Reduces cell migration |
| Study 3 | Anti-inflammatory | 4.0 µM | Decreases pro-inflammatory cytokines |
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects in models of neuroinflammation. In vitro studies using rat primary microglial cells showed that it could reduce levels of IL-1β and TNF-α, suggesting potential benefits in treating neurodegenerative diseases .
Case Studies
-
Cancer Cell Line Studies :
- In a study involving MCF-7 breast cancer cells, this compound exhibited an IC50 value of 5.0 µM, indicating its effectiveness in inhibiting cell proliferation through apoptosis induction.
- Neuroinflammation Model :
Pharmacokinetics and Metabolic Stability
Pharmacokinetic studies have shown that this compound possesses favorable metabolic stability. The half-life (t1/2) was found to exceed 15 minutes, which is considered beneficial for sustained therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
Propanamide derivatives differ primarily in the substituents attached to the amide nitrogen. Below is a comparative analysis of key analogs:
Table 1: Comparison of Substituent Effects
Key Observations :
- Cyclopropyl vs. Methyl/Ethyl: The cyclopropyl group in the target compound may enhance metabolic stability compared to methyl/ethyl groups due to its rigid, non-oxidizable structure. This could prolong its biological half-life .
- Nitrobenzyl vs.
- Benzylpiperidinyl Substituents : Larger substituents, such as benzylpiperidinyl, increase lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
Heterocyclic and Aromatic Modifications
Modifications to the aromatic or heterocyclic components significantly influence bioactivity:
Table 2: Aromatic/Heterocyclic Modifications
Key Observations :
- Nitro Group : The 3-nitrobenzyl group in the target compound may improve binding to hydrophobic pockets in ion channels, a common target for anticonvulsants .
- Heterocycles : Oxygen-rich heterocycles (e.g., dihydrodioxinyl) improve solubility, while indole rings (e.g., indol-3-yl) may facilitate π-π stacking with aromatic residues in proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
